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molecular formula C11H11NO4 B1310394 2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one CAS No. 2107-85-9

2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one

Cat. No. B1310394
M. Wt: 221.21 g/mol
InChI Key: AXBBGHFTZOZJHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06114391

Procedure details

5,6-Dimethoxy-1-indanone (0.078 moles, 15 g) is dissolved in absolute ethanol (550 ml), thermostated at 50° C., and added with isoamyl nitrite (0.086 moles, 11.9 ml) and conc. HCl (11.9 ml). After a few minutes the product precipitates. The reaction is kept at 50° C. for further 3 hours, then cooled at r.t. and the solid is filtered washing with absolute ethanol (50 ml) and ethyl ether (100 ml). The product is dried in oven under vacuum at r.t. Yield: 16.3 g (94.4%)
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
11.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
11.9 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:11]=1[O:12][CH3:13])[C:8](=[O:14])[CH2:7][CH2:6]2.[N:15](OCCC(C)C)=[O:16].Cl>C(O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:11]=1[O:12][CH3:13])[C:8](=[O:14])[C:7](=[N:15][OH:16])[CH2:6]2

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
COC=1C=C2CCC(C2=CC1OC)=O
Name
Quantity
550 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
11.9 mL
Type
reactant
Smiles
N(=O)OCCC(C)C
Name
Quantity
11.9 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After a few minutes the product precipitates
FILTRATION
Type
FILTRATION
Details
the solid is filtered
WASH
Type
WASH
Details
washing with absolute ethanol (50 ml) and ethyl ether (100 ml)
CUSTOM
Type
CUSTOM
Details
The product is dried in oven under vacuum at r.t

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
COC=1C=C2CC(C(C2=CC1OC)=O)=NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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